N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide

Description

Systematic IUPAC Nomenclature and Structural Representation

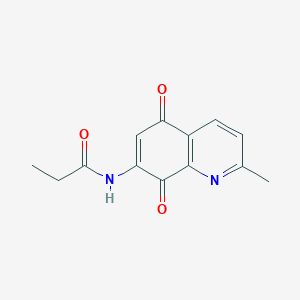

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature reflects the compound’s core quinoline structure, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering of the quinoline system begins at the pyridine nitrogen, proceeding clockwise around the fused rings.

Key substituents include:

- A methyl group at position 2 of the quinoline skeleton.

- Two keto groups (oxo functional groups) at positions 5 and 8, which confer a dihydroquinoline configuration.

- A propionamide group (-NHC(O)CH2CH3) attached to position 7.

The structural representation (Figure 1) highlights these features, with the quinoline core forming a planar aromatic system interrupted by the 5,8-dioxo groups. The propionamide side chain introduces a flexible aliphatic segment, which may influence the compound’s solubility and biological interactions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H14N2O3 . This formula accounts for:

- 14 carbon atoms : 9 from the quinoline core, 3 from the propionamide chain, and 2 from the methyl group.

- 14 hydrogen atoms : Distributed across the aromatic system, methyl group, and propionamide moiety.

- 2 nitrogen atoms : One from the quinoline’s pyridine ring and one from the amide group.

- 3 oxygen atoms : Two from the keto groups and one from the amide carbonyl.

The molecular weight is 258.27 g/mol , calculated as follows:

- Carbon: $$14 \times 12.01 = 168.14 \, \text{g/mol}$$

- Hydrogen: $$14 \times 1.01 = 14.14 \, \text{g/mol}$$

- Nitrogen: $$2 \times 14.01 = 28.02 \, \text{g/mol}$$

- Oxygen: $$3 \times 16.00 = 48.00 \, \text{g/mol}$$

This intermediate molecular weight suggests balanced lipophilicity and hydrophilicity, which is critical for pharmacokinetic properties such as membrane permeability and metabolic stability.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for this compound has not been widely reported in public chemical databases. However, alternative identifiers facilitate its unambiguous classification:

- IUPAC Name : this compound (as defined in Section 1.1).

- Evitachem Product Code : EVT-12988933, a vendor-specific identifier used for commercial and research purposes.

- Related Derivatives : Structural analogs, such as quinoline-5,8-dione (CAS 10470-83-4), share the core dioxo-dihydroquinoline motif but lack the methyl and propionamide substituents.

While the absence of a CAS number limits cross-referencing in some regulatory contexts, the compound’s unique IUPAC name and proprietary codes ensure precise identification in specialized literature and databases. Future studies may clarify its formal registration status.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

N-(2-methyl-5,8-dioxoquinolin-7-yl)propanamide |

InChI |

InChI=1S/C13H12N2O3/c1-3-11(17)15-9-6-10(16)8-5-4-7(2)14-12(8)13(9)18/h4-6H,3H2,1-2H3,(H,15,17) |

InChI Key |

OBAQKTCGMNMTBN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline Carboxylic Acid Intermediate

The initial step involves preparing 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, a key intermediate for subsequent amide formation.

- Procedure: The ester precursor (3-[2-oxoquinolin-1(2H)-yl]propanoate) is treated with sodium hydroxide in aqueous ethanol at 25 °C for 10 hours. The reaction progress is monitored by TLC until complete ester consumption.

- Workup: The mixture is acidified with acetic acid, filtered, dried, and crystallized from ethanol.

- Characterization: The product shows characteristic ^1H NMR signals for the propanoic acid side chain and aromatic protons, confirming structure integrity.

| Parameter | Details |

|---|---|

| Starting material | 3-[2-oxoquinolin-1(2H)-yl]propanoate (2.45 g, 10 mmol) |

| Reagents | NaOH (0.4 g, 10 mmol), ethanol/water |

| Conditions | 25 °C, 10 h |

| Yield | Not explicitly stated, high purity confirmed by NMR |

| Characterization | ^1H NMR, ^13C NMR, MS (MALDI) |

Conversion to Hydrazide Intermediate

The acid or ester intermediate is converted to the corresponding hydrazide, which serves as a versatile precursor for further modifications.

- Procedure: The ester is refluxed with hydrazine hydrate in 95% ethanol at 78 °C for 10 hours.

- Isolation: After concentration and cooling, the hydrazide crystallizes and is purified by recrystallization.

- Characterization: ^1H NMR confirms the presence of hydrazide NH2 protons and the quinoline aromatic system.

| Parameter | Details |

|---|---|

| Starting material | 3-[2-oxoquinolin-1(2H)-yl]propanoate (2.45 g, 10 mmol) |

| Reagents | Hydrazine hydrate (1.0 mL, 20 mmol), ethanol 95% |

| Conditions | Reflux, 78 °C, 10 h |

| Yield | High purity hydrazide obtained |

| Characterization | ^1H NMR, ^13C NMR, MS (MALDI) |

Amide Formation via Dicyclohexylcarbodiimide (DCC) Coupling

The key step to form N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide involves coupling the quinoline carboxylic acid intermediate with propyl amine or other amines using DCC as a coupling agent.

-

- The quinoline carboxylic acid (3) is dissolved in dry acetonitrile.

- N-hydroxysuccinimide (NHS) and DCC are added to activate the acid.

- The amine (e.g., propyl amine) is introduced, and the mixture is stirred initially at 0 °C for 2 hours, then at room temperature for 12 hours.

- The dicyclohexylurea byproduct is removed by filtration and repeated washing.

- The product is purified by crystallization from ethyl acetate/petroleum ether.

Yields: The method typically yields 49–70% of the desired amide.

| Parameter | Details |

|---|---|

| Starting material | 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (2.17 g, 10 mmol) |

| Reagents | NHS (1.12 g, 10 mmol), DCC (2.20 g, 10 mmol), propyl amine (10 mmol) |

| Solvent | Dry acetonitrile (25 mL) |

| Conditions | 0 °C for 2 h, then RT for 12 h |

| Yield | 49–70% |

| Purification | Crystallization from ethyl acetate/petroleum ether |

| Characterization | ^1H NMR, ^13C NMR, MS |

Alternative Amide Formation via Azide Coupling

-

- The hydrazide intermediate is diazotized at low temperature (-5 °C) to form an azide intermediate.

- The azide is then reacted with the amine in ethyl acetate at -5 °C for 24 hours, followed by 24 hours at room temperature.

- The product is isolated by washing and recrystallization.

Advantages: This method offers an alternative route with comparable yields and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH, ethanol/water, 25 °C, 10 h | 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | High purity, crystallized |

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux 78 °C, 10 h | 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | Crystallized, confirmed by NMR |

| Amide formation (DCC coupling) | DCC, NHS, amine, acetonitrile, 0 °C to RT | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | 49–70% yield, purified by crystallization |

| Amide formation (Azide coupling) | Diazotization, azide intermediate, amine, ethyl acetate, -5 °C to RT | Same as above | Alternative method, good yields |

Research Findings and Notes

- The DCC coupling method is widely used due to its efficiency and moderate to good yields.

- The azide coupling method provides a chemoselective alternative, useful when sensitive functional groups are present.

- The quinoline core is stable under the reaction conditions, and the keto groups at positions 5 and 8 remain intact throughout the synthesis.

- Purification typically involves crystallization from ethyl acetate or ethanol mixtures, ensuring high purity suitable for further biological evaluation.

- Characterization data (NMR, MS) consistently confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that derivatives of quinoline compounds, including N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide, exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| Control Drug | MCF-7 | 12 | DNA intercalation |

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study conducted by researchers at a pharmaceutical university tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 20 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Biochemical Applications

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases.

Case Study:

In a recent investigation published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to inhibit TGase 2 activity with an IC50 value of 30 µM. This inhibition could provide therapeutic avenues for diseases where TGase 2 is overactive.

Mechanism of Action

The mechanism of action of N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors and modulate signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Key Compounds :

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide (CAS 151418-47-2) Structural Difference: Replaces the propionamide group with an acetamide moiety.

N-Benzyl/N-Phenethyl-5,8-dioxo-5,8-dihydroquinoline-2-carboxamides (6d–6g) Structural Differences: Feature carboxamide groups at the 2-position with aromatic (benzyl, phenethyl) or terpenoid (geranyl) N-substituents. Synthesis: Synthesized via PIFA-catalyzed oxidation with yields of 67–84%. Their brown oil form contrasts with the crystalline nature of the target compound, suggesting divergent physical properties .

Propionamide Derivatives with Heterocyclic Cores

Key Compounds :

N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Structural Difference: Replaces the quinoline core with a [1,3,4]thiadiazole ring. Activity: Exhibits potent anti-proliferative effects against hepatocarcinoma, leukemia, and breast carcinoma cells, highlighting the role of heterocyclic cores in modulating anticancer activity .

N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) Structural Difference: Contains a pyrimidine core and complex substituents (cyclohexylamino, phenyl). Synthesis: Prepared via Pd-catalyzed cross-coupling (82% yield) and characterized by HRMS and NMR. The extended aromatic system may enhance binding affinity in pharmaceutical contexts .

Patent-Based Quinoline Derivatives

Key Compounds :

- N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide Structural Differences: Incorporates chloro, cyano, and tetrahydrofuranoxy groups on the quinoline ring. Significance: These modifications suggest tailored pharmacokinetic properties, such as improved solubility or target specificity, for therapeutic applications .

Functional Comparisons

- Reactivity : The target compound undergoes O-phosphorylation exclusively, a trait shared with its acetamide analog but distinct from carboxamide derivatives (6d–6g), which lack this reactivity .

- Biological Activity: While the thiadiazole propionamide () shows broad anticancer activity, the target compound’s biological profile remains underexplored.

Biological Activity

N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide is a derivative of quinoline that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a quinoline backbone with specific functional groups that may influence its interaction with biological targets.

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₁₁N₃O₃

- Molecular Weight : 245.22 g/mol

- CAS Number : 151418-47-2

Research indicates that this compound exhibits inhibitory activity against transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions including neurodegenerative diseases and cancer. TGase 2 catalyzes the formation of covalent bonds between proteins, influencing cellular functions such as apoptosis and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- Reduction of Neuroinflammation : It has been observed to reduce inflammatory markers in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases such as Huntington's disease .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties:

- Broad-Spectrum Activity : In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

Study on Anticancer Effects

A study conducted by Karpuj et al. (2002) investigated the effects of this compound on a transgenic model of Huntington's disease. The results indicated prolonged survival and reduced abnormal movements in treated subjects compared to controls .

Neuroprotective Study

In a study examining neuroinflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines in cultured neurons. This suggests its potential utility in treating conditions characterized by chronic inflammation in the nervous system .

Research Findings Summary Table

Q & A

What are the optimal synthetic routes for N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)propionamide, and how can reaction yields be maximized?

Level: Basic

Methodological Answer:

The synthesis of quinoline derivatives like this compound often involves cyclocondensation or catalytic oxidation. For example, analogous 5,8-dioxo-quinoline compounds have been synthesized using PIFA (phenyl iodonium diacetate) as a catalyst, achieving yields of 67–84% . Key steps include:

- Substrate preparation : Starting with hydroxylated quinoline precursors (e.g., N-benzyl-8-hydroxyquinoline derivatives).

- Oxidation : PIFA-mediated oxidation under mild conditions to form the 5,8-dioxo core.

- Propionamide coupling : Reacting the intermediate with propionic anhydride or activated propionyl chloride in the presence of a base (e.g., triethylamine).

To maximize yields: - Optimize reaction time and temperature (e.g., 0°C to room temperature for oxidation steps).

- Use inert atmospheres (N₂/Ar) to prevent decomposition of sensitive intermediates.

- Purify via column chromatography with gradients of ethyl acetate/hexane .

Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Level: Basic

Methodological Answer:

A combination of 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) is critical:

- 1H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., quinone carbonyls at δ 180–185 ppm in 13C NMR). For N-substituted propionamides, expect signals for methyl groups (δ 1.1–1.3 ppm) and amide NH (δ 8–10 ppm if present) .

- IR spectroscopy : Confirm carbonyl stretches (C=O quinone at 1670–1680 cm⁻¹; amide C=O at 1650–1700 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., APCI or ESI modes) with <5 ppm error .

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

How should researchers design experiments to evaluate the in vitro cytotoxicity of this compound against cancer cell lines?

Level: Basic

Methodological Answer:

Follow standardized protocols for cytotoxicity screening:

- Cell lines : Select panels representing distinct tissues (e.g., hepatocarcinoma, leukemia, breast carcinoma) to assess selectivity .

- Assay type : Use MTT or SRB assays to measure metabolic activity post 48–72 hr exposure.

- Dose ranges : Test 0.1–100 µM concentrations, with doxorubicin or cisplatin as positive controls.

- Data analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Controls : Include solvent-only (DMSO) and untreated cells. Replicate experiments ≥3 times to ensure statistical significance .

How can contradictory data on biological activity across studies be systematically resolved?

Level: Advanced

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across cell lines) require:

- Meta-analysis : Compare assay conditions (e.g., serum concentration, passage number) that may influence results .

- Structural analogs : Test derivatives to isolate the impact of the 2-methyl or propionamide groups on activity.

- Mechanistic studies : Perform kinase profiling or apoptosis assays (e.g., caspase-3 activation) to identify primary targets.

- Computational docking : Predict binding affinities to receptors like topoisomerase II using tools like AutoDock Vina, cross-referenced with experimental data .

What advanced strategies can elucidate the metabolic stability and degradation pathways of this compound?

Level: Advanced

Methodological Answer:

- LC-MS/MS stability studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation products over 24–72 hr .

- Microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify CYP450-mediated oxidation.

- Forced degradation : Expose to heat (40–60°C), light (UV), or oxidizers (H₂O₂) to characterize degradation products.

- Metabolite identification : Apply HRMS/MS with fragmentation patterns to map metabolic pathways (e.g., hydroxylation, dealkylation) .

How can computational models predict the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Molecular docking : Use PDB structures of targets (e.g., DNA topoisomerases, kinases) and software like Schrödinger Suite to simulate binding poses. Focus on hydrogen bonds between the propionamide group and active-site residues .

- QSAR modeling : Train models on analogs’ IC₅₀ data to correlate substituent effects (e.g., methyl vs. bromo groups) with activity .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and free energy (MM-PBSA calculations) .

What are the best practices for ensuring reproducibility in synthetic protocols?

Level: Advanced

Methodological Answer:

- Detailed documentation : Record exact equivalents of reagents, solvent batches, and stirring rates.

- Inert conditions : Use Schlenk lines for oxygen/moisture-sensitive steps.

- Analytical validation : Cross-check NMR spectra with published data for analogous compounds (e.g., quinone carbonyl shifts at δ 180–185 ppm) .

- Collaborative validation : Share samples with independent labs to confirm biological activity and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.